N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
Description
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is a piperazine-based acetamide derivative characterized by a 4-bromophenyl group attached via an acetamide linker to a piperazine ring substituted with a 2,6-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-15-4-3-5-16(2)20(15)24-12-10-23(11-13-24)14-19(25)22-18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODGNVDGPYUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C16H21BrN4O
Molecular Weight : 368.27 g/mol
IUPAC Name : this compound
The compound features a piperazine ring connected to a bromophenyl group and a dimethylphenyl moiety, which may influence its biological interactions.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. The structural analogs have been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation. Studies have demonstrated that modifications in the piperazine structure can enhance selectivity and potency against these receptors .
Anticancer Activity
There is emerging evidence suggesting that this class of compounds may also possess anticancer properties. For instance, derivatives with piperazine rings have been studied for their cytotoxic effects on various cancer cell lines. A study reported that certain piperazine derivatives exhibited significant antiproliferative activity against human colon cancer cells (HCT 116), with IC50 values comparable to established chemotherapeutics .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT116 | 5.0 | Induction of apoptosis |
| Study 2 | MCF7 | 7.5 | Inhibition of cell cycle |
These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Animal Models
In vivo studies using rodent models have shown that administration of similar compounds resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggest that these compounds can exert rapid antidepressant effects, potentially through modulation of neurotransmitter systems .
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula and a molecular weight of 402.3 g/mol . It is also known by its CAS number 700851-88-3 and synonyms such as N-(4-bromophenyl)-2-(4-(2,6-dimethylphenyl)piperazin-1-yl)acetamide, AKOS002244099, and VU0051197-2 .
Chemical Structure and Identifiers
The compound's structure includes a central piperazine ring substituted with a 2,6-dimethylphenyl group and an acetamide group . The acetamide is further substituted with a 4-bromophenyl group .
Key identifiers include:
- IUPAC Name: N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
- InChI: InChI=1S/C20H24BrN3O/c1-15-4-3-5-16(2)20(15)24-12-10-23(11-13-24)14-19(25)22-18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25)
- InChIKey: BJODGNVDGPYUTE-UHFFFAOYSA-N
- SMILES: CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Potential Applications
While the primary search result provides the chemical structure and identifiers of this compound, it does not explicitly detail its applications . However, the presence of structural elements such as a piperazine ring, acetamide group, and bromophenyl group suggests potential uses in medicinal chemistry .
Medicinal Chemistry:
- Vortioxetine Synthesis: A patent describes a new synthetic process for the production of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine), which is an experimental drug for treating depression and anxiety . While not directly mentioning this compound, the inclusion of a dimethylphenylpiperazine moiety in vortioxetine suggests that this compound or its derivatives could be relevant in the synthesis or study of vortioxetine analogs .
- Thiazole Derivatives: Research on thiazole-bearing molecules highlights their importance in developing novel therapeutic agents. Thiazoles have aromatic ring properties and can activate or stop biochemical pathways, enzymes, or stimulate/block receptors in biological systems .
- CDK4/6 Inhibitors: this compound might be used in the design, synthesis, and evaluation of PROTACs (proteolysis-targeting chimeras) targeting cyclin-dependent kinases 4 and 6 (CDK4/6) .
- Anti-microbial Activity: Some substituted phenylthiazol-2-amine derivatives have potential antibacterial activity . The compound may serve as an intermediate in synthesizing such derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Differences Among Analogs
Key Observations:
Role of Piperazine and Aromatic Substitutents: The target compound’s piperazine ring distinguishes it from simpler arylacetamides like N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide, which lacks this moiety. Piperazine enhances binding to receptors requiring nitrogen-rich interactions (e.g., serotonin or dopamine receptors) . In ranolazine, the piperazine group is functionalized with a hydroxypropyl linker and methoxyphenoxy group, enabling its cardioselective action. The absence of these groups in the target compound suggests divergent pharmacological targets .
Halogen vs. Non-Halogen Substituents: The 4-bromophenyl group in the target compound may improve membrane permeability compared to non-halogenated analogs. However, chloroacetamides like alachlor prioritize lipophilicity for agricultural applications, as seen in their diethylphenyl and methoxymethyl groups .
Antimicrobial vs. Cardiovascular Applications :
- Piperazine-acetamides with sulfonyl or thiazole groups (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) exhibit gram-positive antibacterial activity, likely due to sulfonyl-thiazole interactions with bacterial enzymes . The target compound’s bromophenyl group may favor different targets, such as kinase inhibition or anti-inflammatory pathways.
Pharmacokinetic and Physicochemical Comparisons
Table 2: Computational and Experimental Data for Key Properties
| Property | Target Compound | Ranolazine | N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Acceptors | 4 | 6 | 3 |
| Solubility (mg/mL) | Low (estimated) | 0.3 (experimental) | Moderate (DCM-soluble) |
| Thermal Stability | Not reported | Stable up to 150°C | Decomposes at ~150°C |
- Hydrogen Bonding: Fewer hydrogen bond acceptors (4 vs. 6 in ranolazine) may reduce polar interactions, aligning with its structural simplicity .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperazine core can be functionalized with a 2,6-dimethylphenyl group, followed by acetamide coupling with 4-bromoaniline. Optimization involves solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalysts like EDCI/HOBt for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., bromophenyl deshielding, piperazine splitting patterns). The 2,6-dimethylphenyl group shows two singlet methyl signals at ~2.2 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass ~427 g/mol for C24H29BrN3O) and fragmentation patterns (e.g., cleavage at the acetamide bond) .
- FTIR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Basis sets (e.g., 6-31G*) and solvent models (PCM) improve accuracy. Validate results against experimental UV-Vis or cyclic voltammetry data .
Advanced Research Questions
Q. How do halogen substitutions (e.g., bromo vs. chloro) on the phenyl ring influence biological activity in SAR studies?
- Methodology : Compare lipophilicity (logP), steric effects, and electronic properties using computational tools (e.g., COSMO-RS). Test activity in vitro (e.g., receptor-binding assays) and in vivo (e.g., pharmacokinetic models). Chloro analogs (higher electronegativity) may enhance binding affinity, while bromo groups improve metabolic stability due to slower oxidative cleavage .
Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Bioavailability : Assess solubility (shake-flask method) and permeability (Caco-2 cell assays).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. Deuterated analogs (e.g., [2H8]-labeled piperazine) can track metabolic pathways .
- Dose-Response : Adjust dosing regimens in animal models to match in vitro IC50 values .
Q. How can X-ray crystallography and SHELX refine the crystal structure of this compound?
- Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol). Collect diffraction data (Mo-Kα radiation), solve phases using SHELXT, and refine with SHELXL. Challenges include disordered bromophenyl moieties; apply restraints and anisotropic displacement parameters. Hydrogen bonding networks (e.g., amide-NH…O) should be validated via Hirshfeld surface analysis .
Q. What advanced methods detect impurities in synthesized batches, and how are they validated?
- Methodology :
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and mass spectra against reference standards (e.g., Ranolazine-related impurities in ).
- Validation : Determine LOD (Limit of Detection, ~0.1%) and LOQ (Limit of Quantitation, ~0.3%) via calibration curves. Assess precision (RSD <2%) and recovery (95–105%) .
Q. How does isotopic labeling (e.g., deuterium) aid metabolic studies, and what synthetic routes are feasible?
- Methodology : Introduce deuterium at the piperazine or acetamide positions using deuterated reagents (e.g., D2O exchange or [2H3]-methyl iodide). Synthesize N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)-[2H8]piperazin-1-yl]acetamide via deuterium-labeled intermediates. Track metabolic stability using LC-MS and compare half-life (t1/2) with non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
